![molecular formula C10H7BrFN3O2 B6344396 1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole CAS No. 1240578-70-4](/img/structure/B6344396.png)

1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

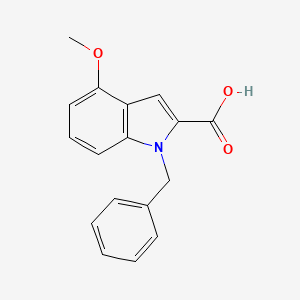

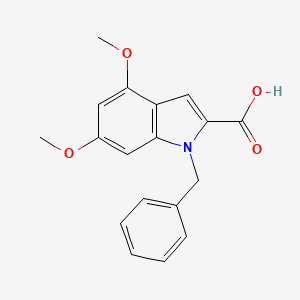

Molecular Structure Analysis

The molecular structure of “1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole” is not directly available. However, a related compound, “p-Bromofluorobenzene”, has a molecular weight of 174.998 and its structure is available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole” are not directly available. However, a related compound, “p-Bromofluorobenzene”, has a molecular weight of 174.998 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications of Bromo-fluorophenyl Compounds

One study details a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound with structural similarities to the requested chemical, highlighting its importance in the manufacture of non-steroidal anti-inflammatory materials. The process emphasizes the challenges and solutions in synthesizing such compounds efficiently on a pilot scale, which could be relevant for the synthesis of related compounds including 1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole (Yanan Qiu, Haining Gu, Pengfei Zhang, Wei-Ming Xu, 2009).

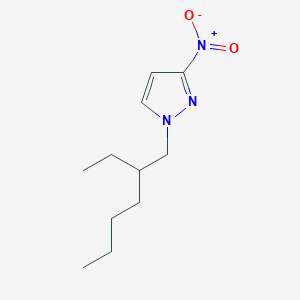

Pyrazole Derivatives as Heterocyclic Compounds

Pyrazole derivatives are recognized for their significant role in medicinal chemistry due to their wide spectrum of biological activities. Various synthetic approaches for methyl-substituted pyrazoles have been reported, underscoring their importance as potent medicinal scaffolds. This highlights the potential research applications of pyrazoles in developing new therapeutic agents (Tulika Sharma, Joginder Singh, Bijender Singh, R. Kataria, Vinod Kumar, 2021).

The synthesis of pyrazole heterocycles has been extensively reviewed, with pyrazoles being called pharmacophores due to their role in various biologically active compounds. This includes their use as synthons in organic synthesis and their wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, and more. The success of pyrazole COX-2 inhibitors has further underscored their medicinal chemistry relevance (A. M. Dar, Shamsuzzaman, 2015).

Wirkmechanismus

Target of Action

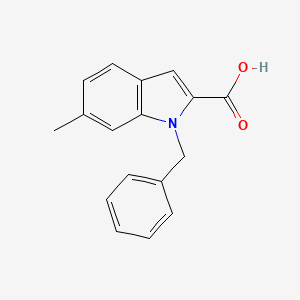

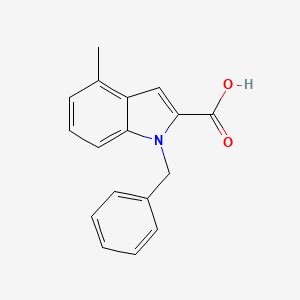

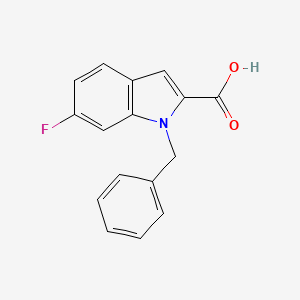

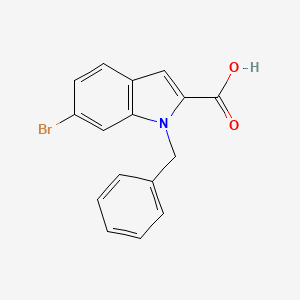

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

These could include pathways related to inflammation, viral replication, cancer progression, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

These could include modulation of protein activity, alteration of signal transduction pathways, inhibition of microbial growth, reduction of oxidative stress, and suppression of inflammatory responses .

Safety and Hazards

Specific safety and hazard information for “1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole” is not available. However, compounds with similar structures may have safety concerns. For example, “1- (4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to GHS07, and precautions should be taken to avoid inhalation, skin contact, and ingestion .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(4-bromo-2-fluorophenyl)methyl]-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN3O2/c11-8-2-1-7(9(12)5-8)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDBXGNYZSVCSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CN2C=CC(=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344315.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344403.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344422.png)